molecular formula C11H11Cl2N3 B1479544 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091620-98-1

2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1479544
CAS RN: 2091620-98-1
M. Wt: 256.13 g/mol
InChI Key: NMOIRTIFYUWCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-Chloroethyl)-5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, commonly referred to as 2C-P, is a synthetic psychedelic compound of the pyrazolopyridine class. It was first synthesized by Alexander Shulgin in 1974 and is structurally related to 2C-I, 2C-T-2, and 2C-T-7. 2C-P is a highly potent and long-lasting psychedelic with a duration of up to 12 hours. It has become increasingly popular among recreational users in recent years due to its unique effects and its relative ease of synthesis.

Scientific Research Applications

Catalysis and Organic Synthesis

One of the primary scientific research applications of pyrazole-pyridine derivatives involves their use as ligands in catalysis for olefin polymerization and oligomerization reactions. A study by Nyamato et al. (2014) demonstrated that unsymmetrical (pyrazolylmethyl)pyridine metal complexes serve as efficient catalysts for ethylene oligomerization reactions. The catalytic activity and the product distribution were significantly influenced by the choice of co-catalyst and solvent, highlighting the utility of these complexes in industrial polymer production processes (Nyamato, Ojwach, & Akerman, 2014).

Molecular Structure and Photophysical Properties

Research into pyrazole-pyridine derivatives also extends to their structural characterization and exploration of their photophysical properties. Shen et al. (2012) synthesized new pyrazole derivatives and investigated their crystal structure and computational aspects, providing insights into their stability and potential applications in materials science (Shen, Huang, Diao, & Lei, 2012).

Vetokhina et al. (2012) explored the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives, uncovering three distinct modes of proton transfer upon photoexcitation. These findings are crucial for developing new materials with specific optical properties, such as sensors or light-emitting devices (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Antimicrobial and Antioxidant Activities

Bonacorso et al. (2015) synthesized a series of pyrazole-pyridine compounds and evaluated their antioxidant and antimicrobial activities. This research highlights the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Bonacorso, Cavinatto, Moraes, Pittaluga, Peroza, Venturini, Alves, Stefanello, Soares, Martins, Zanatta, & Frizzo, 2015).

Environmental and Material Science Applications

Research by Pearce et al. (2019) on imidazole and methyl-pyrazole based pyridine ligands for metal extraction showcases the environmental applications of pyrazole-pyridine derivatives. These compounds have been studied for their efficacy in extracting nickel(II) and copper(II) from solutions, indicating their potential use in environmental remediation and metal recovery processes (Pearce, Ogutu, Saban, & Luckay, 2019).

properties

IUPAC Name

2-[1-(2-chloroethyl)-5-(chloromethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOIRTIFYUWCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.